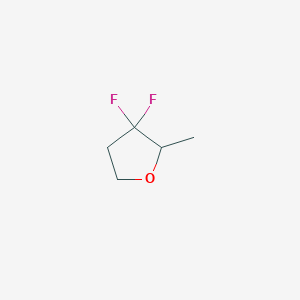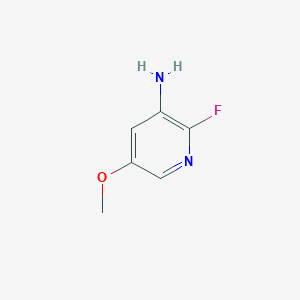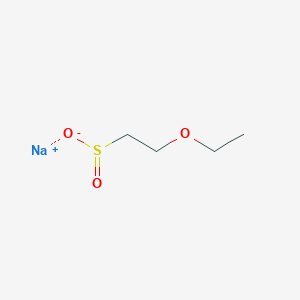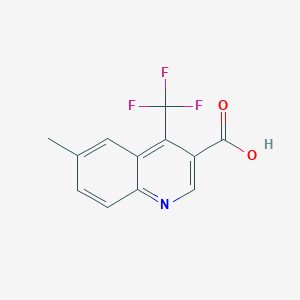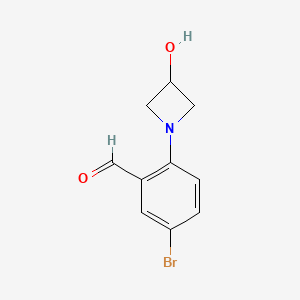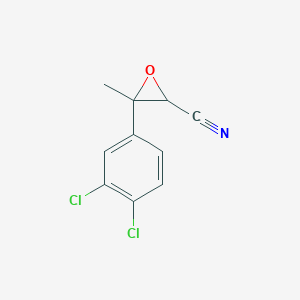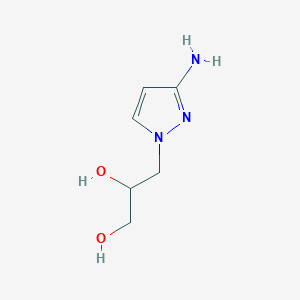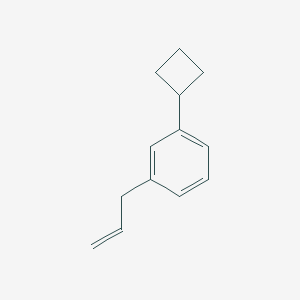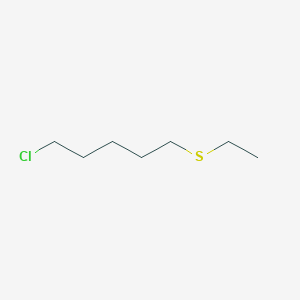
1-Chloro-5-(ethylsulfanyl)pentane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Chloro-5-(ethylsulfanyl)pentane is an organic compound with the molecular formula C7H15ClS. It is a chlorinated alkane with an ethylsulfanyl group attached to the fifth carbon atom. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 1-Chloro-5-(ethylsulfanyl)pentane can be synthesized through several methods. One common approach involves the reaction of 1-pentene with ethylthiol in the presence of a chlorinating agent such as thionyl chloride. The reaction typically proceeds under mild conditions, with the chlorinating agent facilitating the substitution of a hydrogen atom with a chlorine atom on the pentane chain.
Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale chlorination processes. These processes often utilize continuous flow reactors to ensure efficient and consistent production. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions: 1-Chloro-5-(ethylsulfanyl)pentane undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other nucleophiles, such as hydroxide ions, leading to the formation of alcohols.
Oxidation Reactions: The ethylsulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction Reactions: The compound can be reduced to remove the chlorine atom, resulting in the formation of 5-(ethylsulfanyl)pentane.
Common Reagents and Conditions:
Substitution: Sodium hydroxide (NaOH) in aqueous or alcoholic solution.
Oxidation: Hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) under acidic or basic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.
Major Products:
Substitution: 5-(ethylsulfanyl)pentanol.
Oxidation: 1-Chloro-5-(ethylsulfinyl)pentane or 1-Chloro-5-(ethylsulfonyl)pentane.
Reduction: 5-(ethylsulfanyl)pentane.
Aplicaciones Científicas De Investigación
1-Chloro-5-(ethylsulfanyl)pentane has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of more complex molecules.
Biology: The compound can be used to study the effects of chlorinated alkanes on biological systems, including their potential as antimicrobial agents.
Medicine: Research into the pharmacological properties of derivatives of this compound may lead to the development of new therapeutic agents.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.
Mecanismo De Acción
The mechanism of action of 1-Chloro-5-(ethylsulfanyl)pentane involves its interaction with various molecular targets. The chlorine atom can participate in nucleophilic substitution reactions, while the ethylsulfanyl group can undergo oxidation or reduction. These reactions can alter the compound’s chemical properties and biological activity. The specific pathways and molecular targets depend on the context in which the compound is used, such as in chemical synthesis or biological studies.
Comparación Con Compuestos Similares
1-Chloro-5-iodopentane: Similar in structure but with an iodine atom instead of an ethylsulfanyl group.
1-Chloro-5-bromopentane: Contains a bromine atom instead of an ethylsulfanyl group.
1-Chloro-5-methylthio-pentane: Similar structure with a methylthio group instead of an ethylsulfanyl group.
Uniqueness: 1-Chloro-5-(ethylsulfanyl)pentane is unique due to the presence of both a chlorine atom and an ethylsulfanyl group. This combination imparts distinct reactivity and properties, making it valuable in various chemical and biological applications. The ethylsulfanyl group can undergo oxidation and reduction reactions, providing additional versatility compared to similar compounds with different substituents.
Propiedades
Fórmula molecular |
C7H15ClS |
|---|---|
Peso molecular |
166.71 g/mol |
Nombre IUPAC |
1-chloro-5-ethylsulfanylpentane |
InChI |
InChI=1S/C7H15ClS/c1-2-9-7-5-3-4-6-8/h2-7H2,1H3 |
Clave InChI |
VAKVAGFJZDFALJ-UHFFFAOYSA-N |
SMILES canónico |
CCSCCCCCCl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-{5-Azaspiro[2.4]heptan-5-yl}-2,2-difluoropropan-1-amine](/img/structure/B13184137.png)
![3A-(bromomethyl)-hexahydro-2H-furo[3,2-c]pyran](/img/structure/B13184144.png)
![2-Cyclobutyl-2,6-diazaspiro[3.3]heptane](/img/structure/B13184145.png)
